1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with difluorocyclopropane derivatives under specific conditions to form the spirocyclic core. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
This compound dihydrochloride: Similar in structure but with different solubility and stability properties.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit biological activity but differ in their specific targets and applications. The uniqueness of this compound lies in its specific difluoro substitution, which can enhance its binding affinity and selectivity for certain targets.
Eigenschaften
Molekularformel |
C15H20F2N2 |
---|---|
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C15H20F2N2/c16-15(17)11-14(6-8-18-9-7-14)19(12-15)10-13-4-2-1-3-5-13/h1-5,18H,6-12H2 |
InChI-Schlüssel |
IIVHHJYTHLEZOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(CN2CC3=CC=CC=C3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.